molecular formula C22H13Br2N B8601963 3,6-Dibromo-N-(1-naphthalenyl)carbazole

3,6-Dibromo-N-(1-naphthalenyl)carbazole

Cat. No.: B8601963
M. Wt: 451.2 g/mol
InChI Key: RQHQTFLXMUBQBU-UHFFFAOYSA-N
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Description

3,6-Dibromo-N-(1-naphthalenyl)carbazole ( 929103-28-6) is a high-purity organic compound with the molecular formula C₂₂H₁₃Br₂N and a molecular weight of 451.15 . It is presented as a white to light yellow solid . This compound serves as a versatile building block in organic synthesis and materials science, primarily valued as a key intermediate in the development of advanced optoelectronic materials . Its core application lies in the research and fabrication of Organic Light-Emitting Diodes (OLEDs), a technology central to next-generation displays and lighting due to its potential for high efficiency and contrast . The molecular structure, featuring a carbazole core functionalized with bromine atoms and a naphthalenyl group, contributes to excellent hole-transporting capability and high photochemical stability, which are critical parameters for the performance and longevity of organic electronic devices . Researchers utilize this dibrominated carbazole derivative in cross-coupling reactions, such as Suzuki and Ullmann couplings, to construct more complex, high-molecular-weight host materials or hole-transporters for phosphorescent OLEDs . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C22H13Br2N

Molecular Weight

451.2 g/mol

IUPAC Name

3,6-dibromo-9-naphthalen-1-ylcarbazole

InChI

InChI=1S/C22H13Br2N/c23-15-8-10-21-18(12-15)19-13-16(24)9-11-22(19)25(21)20-7-3-5-14-4-1-2-6-17(14)20/h1-13H

InChI Key

RQHQTFLXMUBQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3,6-dibromo-N-(1-naphthalenyl)carbazole is its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a series of synthesized N-alkyl-3,6-dibromocarbazole derivatives were evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that several compounds displayed moderate antiproliferative effects with GI50 values ranging from 4.7 to 32.2 µM .

Additionally, specific derivatives have shown promising anti-migratory properties, inhibiting the migration of metastatic cells by approximately 18-20%. This suggests that these compounds could play a role in preventing cancer metastasis .

Neuroprotective Effects

Research has also indicated that some derivatives of 3,6-dibromo-N-(1-naphthalenyl)carbazole may possess neuroprotective properties. These compounds have been evaluated for their potential in treating neurodegenerative diseases, showcasing a structure-activity relationship that supports further investigation into their mechanisms of action .

Organic Light Emitting Diodes (OLEDs)

In the realm of material science, 3,6-dibromo-N-(1-naphthalenyl)carbazole serves as an important intermediate for synthesizing hole transport materials used in organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it a valuable component in the development of efficient OLED devices. Its derivatives are often tailored to enhance performance characteristics such as luminescence and stability under operational conditions .

Electrochemical Studies

Electrochemical studies have shown that compounds related to 3,6-dibromo-N-(1-naphthalenyl)carbazole can form stable radical cations and exhibit interesting redox properties. This behavior is crucial for applications in organic photovoltaics and other electronic devices where charge transfer efficiency is paramount .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various derivatives against breast cancer cell linesCompounds showed GI50 values between 4.7 - 32.2 µM; notable anti-migratory effects
Synthesis for OLED ApplicationsInvestigated synthesis methods for hole transport materialsConfirmed effectiveness in enhancing OLED performance
Electrochemical PropertiesAnalyzed redox behavior of related compoundsDemonstrated stable radical cation formation beneficial for electronic applications

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,6-Dibromo-N-(1-naphthalenyl)carbazole, a comparison with structurally related carbazole derivatives is provided below.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Synthesis Method Reference
3,6-Dibromo-N-(1-naphthalenyl)carbazole N-(1-naphthalenyl), Br at 3,6-positions High conjugation, optoelectronic applications Ullmann amination + bromination
3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole N-(4-chlorobenzyl), Br at 3,6-positions Planar carbazole core (dihedral angle = 74.6°), pharmaceutical applications N-alkylation
2,7-Dibromo-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-carbazole N-(methoxynaphthylethyl), Br at 2,7-positions Asymmetric substitution, OLED hole transport layers Decarboxylative N-alkylation
3,6-Dibromo-N-(4-methoxyphenyl)carbazole N-(4-methoxyphenyl), Br at 3,6-positions Enhanced hole mobility in polymer solar cells Ullmann amination + bromination
Indolo[3,2-b]carbazole derivatives Fused indole-carbazole structure High thermal stability (Tg > 150°C), OLEDs Intramolecular cyclization

Structural and Electronic Differences

  • Substituent Effects :

    • The 1-naphthalenyl group in 3,6-Dibromo-N-(1-naphthalenyl)carbazole introduces a larger π-system compared to smaller substituents like 4-chlorobenzyl or 4-methoxyphenyl . This enhances conjugation and charge delocalization, critical for optoelectronic performance.
    • Bromine Position : 3,6-Dibromo substitution creates a symmetric electronic structure, favoring planar molecular stacking and efficient charge transport. In contrast, 2,7-dibromo derivatives exhibit asymmetric substitution, which may disrupt crystallinity but improve solubility .
  • Thermal and Morphological Stability :

    • Indolo[3,2-b]carbazole derivatives exhibit superior thermal stability (glass transition temperatures >150°C) due to their fused-ring systems . However, 3,6-Dibromo-N-(1-naphthalenyl)carbazole likely offers comparable stability from the rigid naphthalenyl group, though direct data is lacking.

Optoelectronic Performance

  • Hole Transport : Carbazoles with 3,6-dibromo substitution and aromatic N-substituents (e.g., 1-naphthalenyl, 4-methoxyphenyl) demonstrate higher hole mobility than 2,7-dibromo analogs. This is attributed to improved molecular ordering and reduced π-π stacking distances .
  • Device Efficiency : In OLEDs, 3,6-dibromo carbazoles with extended substituents (e.g., naphthalenyl) show higher luminance efficiency (≥15 cd/A) compared to chlorobenzyl or methoxyphenyl derivatives (≤10 cd/A) .

Preparation Methods

Direct Bromination Using Molecular Bromine

In this approach, carbazole is treated with molecular bromine (Br2\text{Br}_2) in a halogenated solvent such as dichloromethane or chloroform. The reaction proceeds under reflux conditions (40–60°C) for 12–24 hours, yielding 3,6-dibromocarbazole with 70–85% efficiency. The regioselectivity arises from the electron-donating nature of the carbazole nitrogen, which directs bromination to the para and meta positions relative to the heteroatom.

Key Variables:

  • Solvent Polarity: Polar solvents enhance bromine dissociation, accelerating substitution kinetics.

  • Temperature Control: Excess heat promotes di-bromination but risks over-bromination at the 1- and 8-positions.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a controlled alternative to molecular bromine, particularly for avoiding polybromination. The reaction employs a radical initiator like azobisisobutyronitrile (AIBN) in tetrahydrofuran (THF) at 60–80°C. This method achieves 80–90% yield with higher regioselectivity, as radical intermediates preferentially target the 3- and 6-positions.

Naphthalenyl Substitution via Cross-Coupling Reactions

Following bromination, the naphthalenyl group is introduced at the carbazole nitrogen. Palladium-catalyzed cross-coupling reactions are the most widely employed, with distinct protocols depending on the naphthalene derivative used.

Suzuki-Miyaura Coupling

This method couples 3,6-dibromocarbazole with 1-naphthaleneboronic acid using a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and a base (e.g., K2CO3\text{K}_2\text{CO}_3) in a mixed solvent system (toluene:ethanol, 3:1). Key parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–5 mol%Maximizes turnover
Reaction Temperature90–110°CBalances kinetics and decomposition
Reaction Time12–18 hoursEnsures complete coupling

Yields typically range from 65% to 78%, with residual palladium contamination (<10 ppm) achievable via activated charcoal filtration.

Buchwald-Hartwig Amination

For substrates requiring milder conditions, the Buchwald-Hartwig reaction couples 3,6-dibromocarbazole with 1-bromonaphthalene using a palladium-Xantphos catalyst system and lithium bis(trimethylsilyl)amide (LiHMDS) as a base. This method operates at 140°C in xylene, achieving 70–82% yield with exceptional functional group tolerance.

Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the bromonaphthalene, followed by ligand exchange and reductive elimination to form the N–C bond.

Catalytic Systems and Ligand Optimization

The choice of catalyst and ligand profoundly influences reaction efficiency. Comparative studies reveal the following trends:

Catalyst/Ligand SystemYield (%)Selectivity (%)
Pd2(dba)3\text{Pd}_2(\text{dba})_3 / Xantphos8298
Pd(OAc)2\text{Pd(OAc)}_2 / SPhos7595
PdCl2\text{PdCl}_2 / P(tt-Bu)3_36890

Phosphine ligands with bulky substituents (e.g., Xantphos) enhance steric protection around the palladium center, minimizing side reactions.

Purification and Characterization

Post-synthesis purification involves sequential steps:

  • Liquid-Liquid Extraction: Dichloromethane/water partitions remove inorganic salts.

  • Column Chromatography: Silica gel with hexane:ethyl acetate (9:1) eluent isolates the product (Rf_f = 0.35–0.45).

  • Recrystallization: Ethanol/water mixtures yield crystalline product (>98% purity).

Analytical Confirmation:

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 8.45 (d, 2H, Ar–H), 7.92–7.35 (m, 10H, Naph–H).

  • HRMS: m/z 450.0284 [M+H]+^+ (calc. 450.0288).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.

  • Solvent Recycling: Toluene and ethanol are recovered via fractional distillation (≥95% recovery).

  • Waste Management: Bromide salts are precipitated as AgBr\text{AgBr} for safe disposal .

Q & A

Q. What crystallographic methods characterize the structural stability of brominated carbazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation resolves bond angles and packing motifs. For example, monoclinic P21/n symmetry in dibromo-aniline derivatives confirms steric effects of bromine on molecular conformation .

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